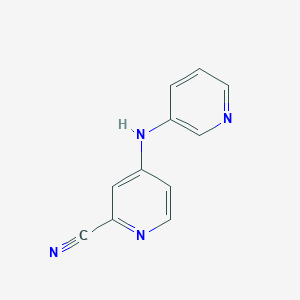

4-(Pyridin-3-ylamino)picolinonitrile

Description

4-(Pyridin-3-ylamino)picolinonitrile is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 3-position, linked to a picolinonitrile scaffold (pyridine-2-carbonitrile) at the 4-position. This structure combines electron-withdrawing nitrile groups and hydrogen-bonding amino moieties, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

Molecular Formula |

C11H8N4 |

|---|---|

Molecular Weight |

196.21 g/mol |

IUPAC Name |

4-(pyridin-3-ylamino)pyridine-2-carbonitrile |

InChI |

InChI=1S/C11H8N4/c12-7-11-6-9(3-5-14-11)15-10-2-1-4-13-8-10/h1-6,8H,(H,14,15) |

InChI Key |

XCJGQMMLIIOAEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)NC2=CC(=NC=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Picolinonitrile Derivatives

Structural and Functional Variations

The biological and chemical properties of picolinonitrile derivatives are highly dependent on substituent groups. Below is a detailed comparison with key analogs:

Table 1: Comparative Analysis of Picolinonitrile Derivatives

Key Research Findings

Bioactivity and Selectivity

- Kinase Inhibition: Derivatives like 4-((3-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile () and this compound (inferred from ) likely target kinases due to their amino-heterocyclic motifs, which mimic ATP-binding site interactions. For example, 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile () is a potent CHK1 inhibitor (IC50 = 1.2 nM) with high oral bioavailability, underscoring the importance of aminoalkyl substituents in enhancing potency and selectivity .

- Antiproliferative Effects: Triazole-containing analogs, such as 4-(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile, show promise in anticancer research due to their ability to disrupt DNA repair pathways .

Physicochemical Properties

- Solubility and Bioavailability: Hydroxymethyl and amino groups enhance aqueous solubility compared to unsubstituted picolinonitriles. For example, ethyl 2-(piperidin-4-yl)acetate () has a calculated LogP of 0.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration . In contrast, boronic ester derivatives exhibit lower solubility due to their hydrophobic dioxaborolane rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.